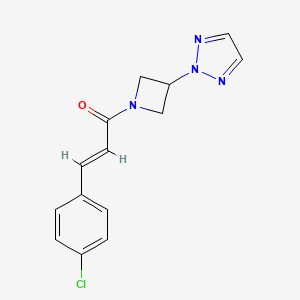

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

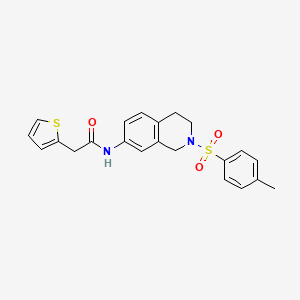

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate is an organic compound . It is a derivative of N-Boc piperazine . The IUPAC name for this compound is tert-butyl 4-(2-chloroethyl)-1-piperazinecarboxylate .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The synthesis involved the reaction of piperazine with haloacetic acid derivatives via nucleophilic substitution .Molecular Structure Analysis

The molecular formula of Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate is C11H21ClN2O2 . The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Williamson Ether synthesis involves an alkoxide that reacts with a primary haloalkane or a sulfonate ester in an SN2 reaction . The alkoxide ion is normally prepared by the reaction of an alcohol with a strong base such as sodium hydride .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate include a molecular weight of 248.75 Da . The compound is typically stored under inert atmosphere and at temperatures below -20°C .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The piperazine ring in this compound serves as a versatile scaffold for designing novel drugs. Researchers have explored its potential as a building block for various pharmacologically active molecules. Key areas include:

Mécanisme D'action

The mechanism of action of similar compounds has been studied. For example, lomustine, a bifunctional alkylating agent, alkylates both DNA and RNA, and has the ability to create interstrand cross-links (ICLs) in DNA . As with other nitrosoureas, it may also inhibit several key enzymatic processes by carbamoylation of amino acids in proteins .

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .

Propriétés

IUPAC Name |

tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClN2O2/c1-12(2,3)18-11(17)16-8-5-13(10-15,4-7-14)6-9-16/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGPMKAJVSMTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)

![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2420365.png)

![Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2420369.png)

![(1R,5S)-N-(4-fluorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2420372.png)

![4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2420377.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2420378.png)